4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline
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Overview
Description
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound features a quinoline core substituted with a 2,4,5-trimethoxystyryl group, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a quinoline derivative under basic conditions. Commonly used bases include potassium carbonate or sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimalarial activities.
Mechanism of Action
The mechanism of action of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of applications.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against Plasmodium species.
Uniqueness: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents .
Properties
CAS No. |
2878-62-8 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChI Key |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Origin of Product |
United States |
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